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Technical Support Center: Improving the Photostability of Pigment Yellow 147

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Compound of Interest		
Compound Name:	Pigment Yellow 147	
Cat. No.:	B1581575	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the photostability of **Pigment Yellow 147** (PY 147) under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: What is **Pigment Yellow 147** and what are its intrinsic properties?

A1: **Pigment Yellow 147** (CI 60645) is an anthraquinone-based organic pigment.[1][2] It is known for its bright, transparent yellow hue and inherently good thermal stability and lightfastness, making it suitable for coloring plastics like PS, ABS, PC, and PET.[1][3] Its chemical structure provides a degree of resistance to degradation from light and heat.[2]

Q2: What causes **Pigment Yellow 147** to degrade under UV irradiation?

A2: Like most organic pigments, the photodegradation of **Pigment Yellow 147** is initiated by the absorption of UV radiation. This energy absorption can excite the molecule to a higher energy state, making it susceptible to chemical reactions, often involving atmospheric oxygen. These reactions can break down the chromophore (the part of the molecule responsible for color), leading to fading and changes in hue. The specific degradation mechanism can be complex, involving photo-oxidation and other photochemical reactions.

Q3: What are the primary strategies to improve the photostability of PY 147?



A3: The main strategies focus on protecting the pigment from UV radiation and preventing subsequent chemical reactions. These include:

- Encapsulation: Creating a protective shell around the pigment particles. This can be done with inorganic materials like silica (SiO₂) or with organic polymers.[4][5] The shell acts as a physical barrier to UV light and oxygen.
- Use of UV Stabilizers: Incorporating additives into the formulation that absorb UV radiation or quench excited states of the pigment molecules. These are broadly categorized as UV absorbers and hindered amine light stabilizers (HALS).
- Surface Modification: Altering the surface chemistry of the pigment to improve its interaction with the surrounding matrix and reduce its susceptibility to degradation.

Q4: How is the improvement in photostability quantified?

A4: The improvement is typically measured by monitoring the change in color and pigment concentration over time during accelerated UV exposure. Key quantitative methods include:

- Colorimetric Analysis (CIELAB): A spectrophotometer or colorimeter is used to measure the L* (lightness), a* (red-green), and b* (yellow-blue) color space values before and after UV exposure. The total color difference (ΔΕ) is calculated, with a lower ΔΕ indicating better stability.
- UV-Vis Spectroscopy: For pigment dispersions, the change in the absorbance spectrum is monitored. A decrease in absorbance at the pigment's maximum absorption wavelength (λmax) indicates degradation.

Experimental Protocols and Data Protocol 1: Baseline Photostability Assessment of Untreated PY 147

Objective: To establish a baseline for the photodegradation of **Pigment Yellow 147** in a standard formulation.

Methodology:



Sample Preparation:

- Prepare a 1% (w/w) dispersion of **Pigment Yellow 147** in a clear acrylic resin.
- Apply the dispersion as a uniform film (e.g., 100 μm thickness) onto a stable substrate (e.g., glass or quartz plates).
- Prepare multiple identical samples. One set will be the "dark control" and the other will be exposed to UV.

· Dark Control:

Wrap one set of samples securely in aluminum foil to completely block light exposure.

UV Exposure:

- Place the unwrapped samples and the dark control samples in a xenon arc accelerated weathering chamber.
- Set the irradiance level to simulate outdoor sunlight conditions (e.g., 0.55 W/m² at 340 nm).
- Maintain a constant temperature (e.g., 50°C) to minimize thermal degradation effects.

Analysis:

- At predetermined time intervals (e.g., 0, 100, 250, 500, 1000 hours), remove one exposed sample and one dark control sample.
- Allow samples to equilibrate to room temperature.
- Measure the CIELAB color values (L, a, b*) at three different points on each sample using a calibrated spectrophotometer.
- Calculate the average color values and the total color difference (ΔE) relative to the 0-hour sample using the formula: $\Delta E = \sqrt{[(\Delta L)^2 + (\Delta a)^2 + (\Delta b^*)^2]}$.

Protocol 2: Improving Photostability with a UV Absorber



Objective: To quantify the improvement in photostability of PY 147 by adding a UV absorber.

Methodology:

- · Sample Preparation:
 - Prepare two batches of 1% (w/w) PY 147 dispersion in clear acrylic resin as in Protocol 1.
 - To one batch, add a benzotriazole-type UV absorber at a concentration of 2% (w/w) relative to the resin solids. Mix thoroughly.
 - The batch without the UV absorber will serve as the control.
 - Cast films of both formulations onto substrates as previously described.
- · UV Exposure and Analysis:
 - Follow the same UV exposure and colorimetric analysis steps as outlined in Protocol 1 for both sets of samples (with and without the UV absorber).
 - \circ Compare the ΔE^* values of the stabilized samples to the control samples at each time interval.

Protocol 3: Improving Photostability via Silica Encapsulation (Sol-Gel Method)

Objective: To create a protective silica shell around PY 147 particles and evaluate the resulting improvement in photostability.

Methodology:

- Pigment Dispersion:
 - Disperse 5g of Pigment Yellow 147 in 200 mL of isopropanol using an ultrasonic probe for 30 minutes to break down agglomerates.
- Encapsulation Reaction:



- Transfer the dispersion to a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer.[4]
- Heat the mixture to 50°C in a water bath.[4]
- Slowly add 15 mL of tetraethyl orthosilicate (TEOS), the silica precursor, to the flask.
- After 15 minutes, add 20 mL of ammonium hydroxide (28 wt.%) dropwise to catalyze the hydrolysis and condensation of TEOS onto the pigment surface.[4]
- Continue stirring the reaction mixture at 50°C for 3 hours.[4]
- Isolation and Drying:
 - Allow the mixture to cool to room temperature.
 - Separate the encapsulated pigment from the solution by centrifugation or decanting.
 - Wash the resulting pigment powder with isopropanol three times to remove unreacted reagents.
 - Dry the silica-coated pigment in a vacuum oven at 80°C overnight.[4]
- Photostability Testing:
 - Prepare a film of the silica-encapsulated PY 147 using the same method as in Protocol 1.
 - Conduct the UV exposure and colorimetric analysis as described in Protocol 1.
 - \circ Compare the ΔE^* values of the encapsulated pigment to the untreated baseline samples.

Illustrative Quantitative Data

The following tables present hypothetical but realistic data to demonstrate the expected outcomes from the experimental protocols.

Table 1: Colorimetric Data for Untreated vs. UV Absorber-Stabilized PY 147



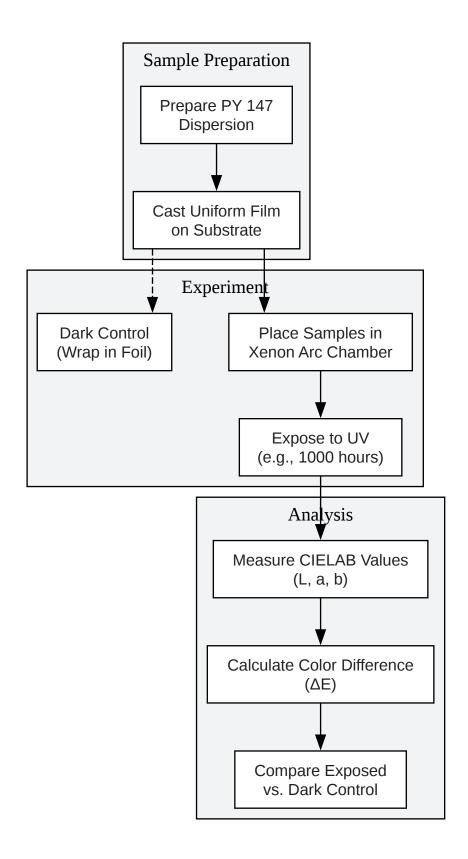
Exposure Time (hours)	Untreated PY 147 (ΔE)	PY 147 with 2% UV Absorber (ΔE)
0	0.0	0.0
100	1.5	0.6
250	3.2	1.1
500	5.8	2.0
1000	9.5	3.4

Table 2: Colorimetric Data for Untreated vs. Silica-Encapsulated PY 147

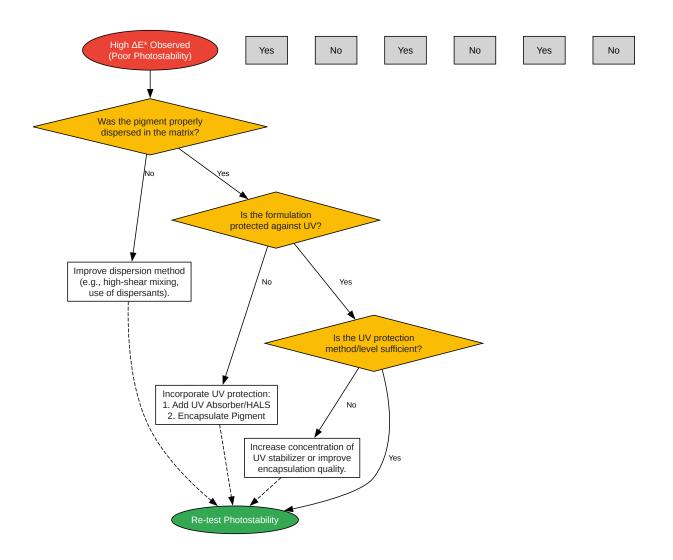
Exposure Time (hours)	Untreated PY 147 (ΔE)	Silica-Encapsulated PY 147 (ΔE)
0	0.0	0.0
100	1.5	0.4
250	3.2	0.8
500	5.8	1.5
1000	9.5	2.5

Visualizations

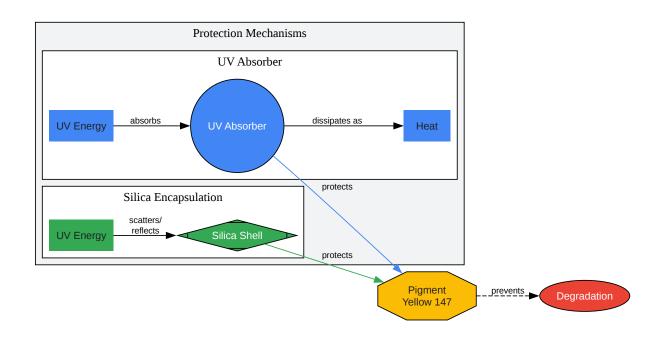












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